2-(4-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
2-(4-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromophenyl group, a pyrazolyl group, and a pyridinyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the bromophenyl and pyrazolyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include bromine, acetic anhydride, and various catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can introduce new functional groups, such as halides or amines.
Scientific Research Applications
2-(4-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide
- 2-(4-fluorophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide
- 2-(4-iodophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide
Uniqueness
The uniqueness of 2-(4-bromophenyl)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromophenyl group, in particular, may enhance its reactivity and binding affinity compared to similar compounds with different halogen substituents.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O/c1-23-12-16(11-22-23)15-6-14(8-20-10-15)9-21-18(24)7-13-2-4-17(19)5-3-13/h2-6,8,10-12H,7,9H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZAGZIFEXMSSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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